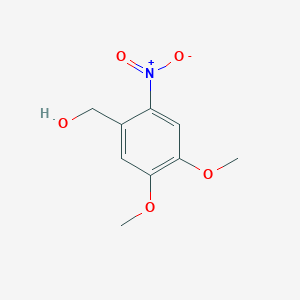

4,5-Dimethoxy-2-nitrobenzyl alcohol

Description

Properties

IUPAC Name |

(4,5-dimethoxy-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-4,11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSCOJBVYHQOFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50144044 | |

| Record name | 6-Nitroveratryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50144044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | 6-Nitroveratryl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19981 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1016-58-6 | |

| Record name | 4,5-Dimethoxy-2-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitroveratryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitroveratryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50144044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitroveratryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dimethoxy-2-nitrobenzyl Alcohol: A Cornerstone Photolabile Protecting Group

This guide provides a comprehensive technical overview of 4,5-Dimethoxy-2-nitrobenzyl alcohol, a pivotal molecule in the field of photochemistry and its applications. Known colloquially as 6-Nitroveratryl alcohol, its utility as a photolabile protecting group (PPG), or "caging" group, has empowered researchers across organic synthesis, drug development, and the life sciences to exert unprecedented spatiotemporal control over molecular function. We will delve into its core properties, the mechanism of its light-induced cleavage, synthetic methodologies, and critical applications, offering field-proven insights for professionals in the scientific community.

Core Molecular Profile and Physicochemical Properties

This compound (DMNB-OH) is a derivative of 2-nitrobenzyl alcohol.[1] Its strategic substitution with two electron-donating methoxy groups on the aromatic ring is a key structural feature. This modification shifts the molecule's maximum UV absorption to longer, less damaging wavelengths (near-UV) compared to the parent o-nitrobenzyl group, making it particularly suitable for applications in sensitive biological systems.[2][3] This red-shifted absorption is a primary reason for its widespread adoption.[2]

The essential physicochemical data for DMNB-OH are summarized below, providing a quick reference for experimental design.

| Property | Value | Source(s) |

| CAS Number | 1016-58-6 | [1][4][5] |

| Molecular Formula | C₉H₁₁NO₅ | [1][6][7] |

| Molecular Weight | 213.19 g/mol | [1][5] |

| Appearance | White to yellow or green crystalline powder | [1][4][6] |

| Melting Point | 145-148 °C (lit.) | [1][5] |

| Solubility | Soluble in water | [1][4] |

| Max Absorption (λmax) | ~350-400 nm (in CH₃CN) | [1][4] |

| pKa (Predicted) | 13.59 ± 0.10 | [1][4] |

| Storage | Keep in dark place, sealed in dry, room temperature | [1] |

The Photochemical Mechanism: Controlled Molecular Release

The defining characteristic of DMNB-OH and its derivatives is their ability to act as "cages" for other molecules. A functional group on a bioactive molecule is covalently attached to the benzylic position of the DMNB moiety, rendering the molecule inactive. Irradiation with light at an appropriate wavelength triggers a photochemical reaction that cleaves this bond, "uncaging" the molecule and restoring its biological function.[8]

The mechanism is a well-studied intramolecular rearrangement, often likened to a Norrish Type II reaction.[9]

-

Photoexcitation: Upon absorption of a UV photon (typically ~365 nm), the nitro group is promoted to an excited state.

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon bearing the protected molecule).

-

Intermediate Formation: This hydrogen transfer results in the formation of a transient intermediate known as an aci-nitro species.[1][9]

-

Rearrangement and Cleavage: The aci-nitro intermediate rapidly rearranges, leading to the cleavage of the bond to the protected molecule (the leaving group).

-

Product Release: This process liberates the active molecule and generates 4,5-dimethoxy-2-nitrosobenzaldehyde as a byproduct.[1][8]

This sequence allows for the precise release of a substrate in a specific location and at a chosen time, simply by controlling the light source.

Caption: Workflow of the photochemical uncaging mechanism.

Synthesis and Derivatization

3.1. Synthesis of this compound

The parent alcohol is a crucial starting material for creating caged compounds. A common and reliable method for its synthesis is the reduction of the corresponding aldehyde, 4,5-dimethoxy-2-nitrobenzaldehyde (also known as 6-nitroveratraldehyde).

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol:

-

Objective: To synthesize this compound via the reduction of 4,5-dimethoxy-2-nitrobenzaldehyde.

-

Reagents:

-

4,5-dimethoxy-2-nitrobenzaldehyde (1 eq)

-

Sodium borohydride (NaBH₄) (0.3-0.5 eq)

-

Ethanol (solvent)

-

Water

-

-

Procedure:

-

In a round-bottom flask, dissolve 4,5-dimethoxy-2-nitrobenzaldehyde in ethanol with stirring.[10]

-

In a separate beaker, prepare a solution of sodium borohydride in ethanol.

-

Slowly add the sodium borohydride solution to the aldehyde solution over approximately one hour. The temperature may be maintained at around 40°C.[10]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-3 hours).

-

Upon completion, cool the reaction mixture in an ice bath (e.g., to 5°C) to precipitate the product.[10]

-

Filter the resulting solid using a Büchner funnel.

-

Wash the solid sequentially with cold ethanol and cold water to remove unreacted reagents and byproducts.[10]

-

Dry the purified solid product in a vacuum oven at a moderate temperature (e.g., 50°C) to yield this compound. A yield of around 55-60% can be expected.[10]

-

3.2. Derivatization for Caging Applications

To be used as a PPG, the alcohol must first be converted into a more reactive species, typically the corresponding bromide (4,5-dimethoxy-2-nitrobenzyl bromide). This is a standard transformation using reagents like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) with triphenylphosphine (PPh₃). The resulting benzyl bromide is a potent electrophile that readily reacts with nucleophilic functional groups (e.g., alcohols, amines, carboxylates) to form the caged compound.

Key Applications in Research and Drug Development

The versatility of the DMNB group has led to its application in numerous fields.

-

Organic Synthesis: It serves as a robust protecting group for alcohols, amines, and carboxylic acids, allowing for transformations on other parts of a complex molecule.[1][11] The deprotection step is orthogonal to most chemical reagents, requiring only light.

-

Drug Development & Pharmacology: Caging a pharmacologically active compound with the DMNB moiety is a powerful prodrug strategy.[8] It allows for the targeted delivery of a drug, which remains inert until it reaches the desired site of action. Irradiation of the target tissue then releases the active drug, minimizing systemic toxicity and off-target effects.[11]

-

Neuroscience and Cell Biology: This is arguably the most impactful area of application. Researchers use DMNB-caged neurotransmitters (e.g., glutamate, GABA), second messengers (e.g., ATP, cAMP), and ions to study complex biological pathways with exquisite precision.[12] By releasing these signaling molecules from a cage using a focused laser beam, scientists can stimulate individual neurons or even single dendritic spines to map neural circuits and understand cellular communication.

-

Two-Photon Uncaging: A significant advancement is the use of two-photon excitation for uncaging. This technique uses a near-infrared (NIR) laser, which allows for deeper tissue penetration with less scattering and phototoxicity.[13][14] The DMNB group is amenable to two-photon cleavage, with action cross-sections in the range of 0.1-1.0 Goeppert-Mayer (GM), enabling highly localized uncaging in three dimensions, for instance, within living brain tissue.[13][14]

Experimental Considerations and Best Practices

-

Quantum Yield (Φ): The efficiency of the photorelease process is defined by its quantum yield—the fraction of absorbed photons that result in an uncaging event. For DMNB derivatives, quantum yields are typically in the range of 0.1-1%.[13] While not exceptionally high, this is often sufficient for biological experiments, and the favorable absorption wavelength is a significant advantage. The nature of the leaving group can strongly influence the quantum yield.[15][16]

-

Photolysis Setup: Uncaging can be achieved with various light sources, including mercury arc lamps filtered for the 365 nm line, high-power LEDs, or pulsed lasers for two-photon applications. The choice depends on the required spatial and temporal resolution.

-

Byproduct Effects: The 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct can be reactive and may absorb light, potentially interfering with experiments.[12] It is crucial to consider its potential effects, especially in sensitive biological assays, and to use the minimum light dose necessary for effective uncaging.

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed.

-

Hazard Class: Generally classified as an irritant.[1]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.[17] Handle in a well-ventilated area or a chemical fume hood.

-

Storage: The compound is light-sensitive.[1][4] Store in a tightly sealed, amber-colored vial or in a container protected from light. Keep in a dry, cool place.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool that has opened new frontiers in scientific inquiry. Its unique photochemical properties provide a simple yet elegant method for controlling molecular activity with light. For researchers, scientists, and drug development professionals, a thorough understanding of its mechanism, synthesis, and application is essential for harnessing its full potential to solve complex challenges in chemistry, biology, and medicine.

References

- This compound Six Chongqing Chemdad Co. Chemdad.

- This compound CAS#: 1016-58-6. ChemicalBook.

- This compound. Chem-Impex.

- This compound, 98% 5 g. Thermo Scientific Chemicals.

- This compound 98 1016-58-6. Sigma-Aldrich.

- This compound 98 1016-58-6. Sigma-Aldrich.

- The 4,5‐dimethoxy‐2‐nitrobenzyl (DMNB) moiety in red as an example for...

- Bochet, C. G. (2001). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Organic Letters, 3(9), 1283–1286.

- Photochemical reaction mechanisms of 4,5-dimethoxy-2-nitrobenzyl acetate analysed by a sub-10 fs near-ultraviolet pulse laser.

- Photolabile protecting group. Wikipedia.

- Laimgruber, S., et al. (2007). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Journal of the American Chemical Society.

- o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excit

- This compound, 98% 25 g. Thermo Scientific Chemicals.

- Preparation of 2-nitro-4,5-dimethoxybenzyl alcohol. PrepChem.com.

- Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.

- Il'ichev, Y. V., et al. (2005). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Photochemical & Photobiological Sciences, 4(1), 69-75.

- SAFETY DATA SHEET - 4-Nitrobenzyl alcohol. Fisher Scientific.

- Gascón-Moya, M., et al. (2016). Two-photon uncaging, from neuroscience to materials. Optics & Laser Technology, 83, 134-143.

- Ellis-Davies, G. C. R. (2011). Spectral evolution of a photochemical protecting group for orthogonal two-color uncaging with visible light. Journal of the American Chemical Society, 133(27), 10373-10375.

Sources

- 1. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. Spectral evolution of a photochemical protecting group for orthogonal two-color uncaging with visible light - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 1016-58-6 [m.chemicalbook.com]

- 5. This compound 98 1016-58-6 [sigmaaldrich.com]

- 6. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 10. prepchem.com [prepchem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. OPG [opg.optica.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

In-Depth Technical Guide: 4,5-Dimethoxy-2-nitrobenzyl alcohol

A Senior Application Scientist's Perspective on a Cornerstone Photolabile Protecting Group

Abstract

This technical guide offers a comprehensive examination of 4,5-Dimethoxy-2-nitrobenzyl alcohol, a pivotal photolabile protecting group (PPG) with extensive applications in research and development. The document delves into its fundamental chemical and physical properties, elucidates the mechanism of its photolytic cleavage, and provides detailed, field-tested protocols for its use. This guide is tailored for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile molecule.

PART 1: Core Chemical and Physical Properties

A thorough grasp of the physicochemical characteristics of this compound is fundamental to its effective application. These properties govern its behavior in various chemical environments and are crucial for designing and troubleshooting experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H11NO5[1] |

| Molecular Weight | 213.19 g/mol [1] |

| Appearance | White to light yellow crystalline powder[1] |

| Melting Point | 145-148 °C[1] |

| Solubility | Soluble in water[1] |

| UV Absorption Maximum (λmax) | ~400 nm (in acetonitrile)[1] |

| CAS Number | 1016-58-6[1] |

PART 2: The Science of Photolytic Cleavage: Mechanism and Control

The utility of this compound as a PPG is centered on its ability to undergo a predictable photochemical reaction. Upon irradiation with UV light, it cleaves, releasing a protected molecule and a 2-nitrosobenzaldehyde byproduct.[1][2] This process is initiated by an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, followed by a series of rearrangements.[3]

Caption: Simplified workflow of the photolytic cleavage of a 4,5-dimethoxy-2-nitrobenzyl protected compound.

The presence of two electron-donating methoxy groups on the benzene ring increases the rate of cleavage.[4] The quantum yield, a measure of the efficiency of this process, is influenced by factors such as the solvent and the nature of the leaving group.[3]

PART 3: Applications in Scientific Research and Drug Development

The precise spatiotemporal control afforded by this compound has made it an invaluable tool across multiple scientific disciplines.

Caged Compounds in Neurobiology

"Caged compounds" are biologically active molecules that are temporarily inactivated by a PPG.[5][6][7] This technology allows for the precise release of neurotransmitters, such as glutamate and GABA, at specific locations and times within neuronal circuits, enabling detailed studies of synaptic transmission and plasticity.[5][7][8]

Controlled Drug Delivery

In pharmaceutical development, caging a therapeutic agent with a photolabile group like 4,5-dimethoxy-2-nitrobenzyl offers a promising strategy for targeted drug delivery.[3][9] The drug can be administered in its inactive, caged form and then activated at the desired site of action using light, potentially minimizing off-target effects and improving therapeutic outcomes.[3]

Organic Synthesis and Material Science

This compound serves as a versatile building block in organic synthesis for the creation of complex molecules.[9] It is also used as a photochemical protecting group in the synthesis of various compounds, including photolabile monomers and optically-sensitive materials.[1] In material science, it finds application in the formulation of polymers and coatings.[9]

PART 4: Experimental Protocols: A Practical Guide

The following protocols provide a foundation for the use of this compound in a laboratory setting.

Protocol 1: Synthesis of a 4,5-Dimethoxy-2-nitrobenzyl Ester (Protection of a Carboxylic Acid)

This protocol outlines a general procedure for the protection of a carboxylic acid using this compound.

Materials:

-

Carboxylic acid

-

This compound

-

Triphenylphosphine (PPh3)[10]

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)[10]

-

Anhydrous tetrahydrofuran (THF)[10]

Caption: Experimental workflow for the Mitsunobu esterification.

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.[10]

-

Cool the mixture to 0°C in an ice bath.[10]

-

Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.[10]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to isolate the desired ester.

Expert Insight: The Mitsunobu reaction is a reliable method for the esterification of primary and secondary alcohols, particularly when other methods may fail due to steric hindrance or sensitive functional groups.[10]

Protocol 2: Photolytic Cleavage (Deprotection)

This protocol provides a general method for the photolytic deprotection of a 4,5-dimethoxy-2-nitrobenzyl protected compound.

Materials:

-

Protected compound

-

Appropriate solvent (e.g., methanol, acetonitrile, or buffered aqueous solution)

-

UV light source (e.g., mercury lamp with a filter for ~350-400 nm)

-

Quartz reaction vessel

Procedure:

-

Prepare a solution of the protected compound in a quartz reaction vessel.

-

Irradiate the solution with UV light. The time required for complete cleavage will depend on the concentration of the substrate, the intensity of the light source, and the quantum yield of the reaction.

-

Monitor the deprotection process by TLC, HPLC, or LC-MS.

-

Once the reaction is complete, the photolysis products can be isolated by standard workup and purification techniques.

PART 5: Safety and Handling

This compound is classified as an irritant.[1] It is important to handle this chemical with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[11][12]

-

Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.[11][13]

-

Handling: Avoid contact with skin and eyes. Avoid creating dust.[11][13]

-

Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[13] Keep in a dark place as it is light-sensitive.[1]

PART 6: Conclusion and Future Outlook

This compound has established itself as a robust and versatile photolabile protecting group. Its favorable chemical properties and predictable photolytic behavior have made it an indispensable tool in organic synthesis, chemical biology, and drug development. Future research will likely focus on the development of new PPGs with improved two-photon absorption cross-sections for even greater spatial resolution in biological systems, as well as the design of PPGs that can be cleaved with longer wavelength light to minimize photodamage in living tissues.

References

A comprehensive list of references is available for further reading and verification. The URLs have been validated to ensure they lead to the correct and accessible source.

Sources

- 1. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Caged compounds: tools for illuminating neuronal responses and connections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optopharmacology [hellobio.com]

- 8. New photochemical tools for controlling neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

The Chemistry and Application of 4,5-Dimethoxy-2-nitrobenzyl Alcohol: A Technical Guide for Researchers

An In-depth Exploration of a Key Photolabile Protecting Group in Modern Chemistry and Drug Development

Introduction

In the landscape of modern organic synthesis and drug development, the ability to control reactions with spatiotemporal precision is paramount. Photolabile protecting groups (PPGs), often referred to as "caged" compounds, have emerged as indispensable tools, allowing for the release of active molecules upon irradiation with light.[1][2] Among these, 4,5-Dimethoxy-2-nitrobenzyl alcohol (CAS 1016-58-6), also known as 6-nitroveratryl alcohol, has garnered significant attention for its versatility and favorable photochemical properties.[3][4][5] This technical guide provides a comprehensive overview of this compound, from its fundamental properties to its applications and the underlying mechanistic principles that govern its utility.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[3][6] Its key physicochemical properties are summarized in the table below, providing a foundational understanding of its behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 1016-58-6 | [3][6] |

| Molecular Formula | C9H11NO5 | [3][7] |

| Molecular Weight | 213.19 g/mol | [3][6] |

| Melting Point | 145-148 °C (lit.) | [3][8] |

| Boiling Point | 383.9 ± 37.0 °C (Predicted) | [3][8] |

| Density | 1.307 ± 0.06 g/cm3 (Predicted) | [3][8] |

| pKa | 13.59 ± 0.10 (Predicted) | [3][8] |

| Water Solubility | Soluble | [3][8] |

| Appearance | White to yellow to green powder/crystal | [3][6] |

| λmax | ~400 nm (in CH3CN) | [3][8] |

The Core of its Utility: The Photolabile Protecting Group

The primary application of this compound lies in its function as a photolabile protecting group.[1][3] It is used to mask a variety of functional groups, including alcohols, amines, carboxylic acids, and phosphates, rendering them inactive until their release is triggered by UV light.[1][3]

Mechanism of Photocleavage

The photochemical deprotection of substrates caged with the 4,5-dimethoxy-2-nitrobenzyl group proceeds through a well-established intramolecular rearrangement, often categorized as a Norrish Type II reaction.[1] Upon absorption of UV light (typically in the range of 350-420 nm), the nitro group is excited to a diradical state.[1][9] This is followed by the abstraction of a benzylic hydrogen atom, leading to the formation of an aci-nitro intermediate.[1][10] This intermediate then undergoes a rearrangement to form 4,5-dimethoxy-2-nitrosobenzaldehyde and release the deprotected active molecule.[1][3][10]

The presence of the two electron-donating methoxy groups on the aromatic ring plays a crucial role. They cause a bathochromic (red) shift in the absorption maximum compared to the parent 2-nitrobenzyl alcohol, allowing for the use of longer, less damaging wavelengths of light for cleavage.[9][10][11] This is a significant advantage in biological systems where cell viability is a concern.[9]

Caption: Photocleavage mechanism of the 4,5-dimethoxy-2-nitrobenzyl protecting group.

Synthesis of this compound

A common and reliable method for the synthesis of this compound is the reduction of 4,5-dimethoxy-2-nitrobenzaldehyde.[12]

Experimental Protocol: Synthesis from 4,5-dimethoxy-2-nitrobenzaldehyde

Materials:

-

4,5-dimethoxy-2-nitrobenzaldehyde

-

Ethanol

-

Sodium borohydride (NaBH4)

-

Water

-

Denatured ethanol (for washing)

Procedure:

-

In a suitable reaction vessel, dissolve 1011 g of 4,5-dimethoxy-2-nitrobenzaldehyde in 10 L of ethanol and add 94.8 mL of water. Stir the mixture.[12]

-

Prepare a solution of 57 g of sodium borohydride in 2 L of absolute ethanol.[12]

-

Slowly add the sodium borohydride solution to the stirred aldehyde solution over a period of 1 hour.[12]

-

Heat the reaction mixture to 40 °C and maintain this temperature for 2.5 hours.[12]

-

Cool the mixture to 5 °C.[12]

-

Filter the resulting solid.[12]

-

Wash the solid with 4 L of cold denatured ethanol followed by 8 L of cold water.[12]

-

Dry the product in a vacuum oven at 50 °C to yield the final product.[12]

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

The versatility of this compound makes it a valuable tool in various fields of research and development.

Pharmaceutical and Drug Development

As a key intermediate, this compound is instrumental in the synthesis of a wide range of pharmaceuticals.[3][4][13] Its ability to act as a photolabile protecting group allows for the targeted delivery and release of drugs, which is particularly relevant in the development of therapies for neurological disorders and in photodynamic therapy.[13] The precise control over the release of active pharmaceutical ingredients (APIs) is a significant advantage in modern drug design.[4]

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for the creation of complex organic molecules.[5][13] It is used in the synthesis of various derivatives, including:

-

1-[[(chlorocarbonyl)oxy]methyl]-4,5-dimethoxy-2-nitrobenzene [3]

-

bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol , another photolabile protecting group[3]

-

Optically-sensitive monomers [3]

-

6-nitroveratryloxycarbonyl chloride (NVOC-Cl) , a reagent for protecting amino groups.[3]

Materials Science

The compound is also employed in the formulation of advanced materials, such as polymers and coatings.[13] The incorporation of the photolabile 4,5-dimethoxy-2-nitrobenzyl moiety allows for the creation of photoresponsive materials whose properties can be altered upon irradiation. This has applications in the development of photodegradable hydrogels and in the photopatterning of thin films and self-assembled monolayers.

Safety and Handling

While some sources indicate that this compound is not classified as a hazardous substance, others categorize it as an irritant.[3] Therefore, it is prudent to handle this compound with appropriate safety precautions.

-

Handling: Work in a well-ventilated area.[14] Wear suitable protective clothing, including gloves and eye protection.[15][16] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[14][16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15] Keep in a dark place as the compound is light-sensitive.[3][8] Store away from incompatible materials such as strong oxidizing agents and acids.[15]

Conclusion

This compound is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its well-defined photochemical properties, coupled with its synthetic accessibility, make it an invaluable photolabile protecting group. The ability to control the release of active molecules with high spatiotemporal precision continues to drive innovation in fields ranging from medicinal chemistry to materials science. A thorough understanding of its properties, mechanism, and handling is essential for its effective and safe utilization in the laboratory.

References

- This compound Six Chongqing Chemdad Co.

- This compound 98 1016-58-6 - Sigma-Aldrich.

- This compound - Chem-Impex.

- This compound CAS#: 1016-58-6 - ChemicalBook.

- This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals.

- This compound - CymitQuimica.

- This compound 98 1016-58-6 - Sigma-Aldrich.

- Buy this compound from Chongqing Chemdad - Echemi.

- The Crucial Role of (4,5-Dimethoxy-2-nitrophenyl)methanol in Modern Pharmaceutical Intermediate Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.

- Preparation of 2-nitro-4,5-dimethoxybenzyl alcohol - PrepChem.com.

- Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives - Photochemical & Photobiological Sciences (RSC Publishing).

- SAFETY DATA SHEET.

- Wavelength-Controlled Orthogonal Photolysis of Protecting Groups.

- Photolabile protecting group - Wikipedia.

- Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems - the University of Groningen research portal.

- SAFETY DATA SHEET - Fisher Scientific.

- material safety data sheet sds/msds - CDH Fine Chemical.

- This compound | 1016-58-6 | Benchchem.

- Exploring the Versatility of (4,5-Dimethoxy-2-nitrophenyl)methanol in Organic Chemistry Building Blocks - NINGBO INNO PHARMCHEM CO.,LTD.

- o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science.

Sources

- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound CAS#: 1016-58-6 [m.chemicalbook.com]

- 9. arep.med.harvard.edu [arep.med.harvard.edu]

- 10. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 11. research.rug.nl [research.rug.nl]

- 12. prepchem.com [prepchem.com]

- 13. chemimpex.com [chemimpex.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Nitroveratryl Alcohol

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of 6-Nitroveratryl alcohol. Moving beyond a simple recitation of protocols, this document delves into the causal relationships behind experimental choices, ensuring a robust and reproducible methodology grounded in established chemical principles.

Introduction: The Significance of 6-Nitroveratryl Alcohol

6-Nitroveratryl alcohol is a cornerstone molecule in the field of photochemistry and chemical biology, primarily valued as a photolabile or "photocleavable" protecting group (PPG).[1][2] PPGs are moieties that can be removed from a substrate molecule upon irradiation with light, offering unparalleled spatial and temporal control over the release of active compounds.[1][2][3] The ortho-nitrobenzyl scaffold, to which 6-nitroveratryl alcohol belongs, is among the most widely utilized classes of PPGs.[4][5]

The utility of 6-Nitroveratryl alcohol stems from its ability to "cage" a wide variety of functional groups (alcohols, amines, carboxylates, etc.) via ether, ester, or carbamate linkages.[6][7] The caged, inactive molecule can be introduced into a system—be it a synthetic reaction mixture or a complex biological environment—and the active molecule can be released at a precise time and location by exposure to UV light (typically in the 350-400 nm range).[1][4][8] This controlled release is critical for applications ranging from the synthesis of complex molecules to studying dynamic cellular processes and targeted drug delivery.[3]

The photocleavage mechanism proceeds through an intramolecular hydrogen abstraction by the excited nitro group, leading to an aci-nitro intermediate that subsequently rearranges to release the protected molecule and a 6-nitrosoveratraldehyde byproduct.[1][9]

Part 1: Synthesis of 6-Nitroveratryl Alcohol

The synthesis of 6-Nitroveratryl alcohol is a well-established, two-step process that begins with the commercially available and inexpensive starting material, veratraldehyde. The synthetic strategy involves the electrophilic nitration of the aromatic ring followed by the selective reduction of the aldehyde functionality.

Diagram: Synthesis Workflow

Caption: Overall workflow for the synthesis of 6-Nitroveratryl alcohol.

Step 1: Nitration of Veratraldehyde

Causality: The first step is an electrophilic aromatic substitution to install a nitro group onto the veratraldehyde ring. The two methoxy groups are strongly activating, ortho-, para-directing groups. The position ortho to the aldehyde and meta to both methoxy groups (C6) is sterically accessible and electronically favored for nitration. A strong nitrating agent is required, and the classic mixture of concentrated nitric acid and sulfuric acid is highly effective. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the potent electrophile, the nitronium ion (NO₂⁺).[10]

Protocol Integrity: Temperature control is paramount. The nitration of activated aromatic rings is highly exothermic. Maintaining a low temperature (18-22°C) is crucial to prevent runaway reactions and the formation of undesired byproducts from over-nitration or oxidation.[11] The product, 6-nitroveratraldehyde, is light-sensitive, and exposure to light should be minimized to prevent photochemical side reactions.[11]

Experimental Protocol: Synthesis of 6-Nitroveratraldehyde [11]

-

Set up a flask in an ice/water bath equipped with a mechanical stirrer.

-

To the flask, add 350 mL of concentrated nitric acid (sp. gr. 1.4).

-

Slowly add 70 g (0.42 mole) of veratraldehyde (m.p. >43°C) in small portions over approximately 1 hour, ensuring the internal temperature is maintained between 18°C and 22°C.

-

After the addition is complete, stir the mixture for an additional 10 minutes.

-

Pour the reaction mixture into 4 L of vigorously stirred cold water in an opaque container to precipitate the product.

-

Filter the resulting yellow solid using a Büchner funnel and wash the filter cake thoroughly with cold water until the washings are neutral.

-

Press the solid as dry as possible. The crude product can be carried forward or recrystallized from 95% ethanol to yield pure 6-nitroveratraldehyde as yellow crystals (m.p. 132–133°C).

Step 2: Reduction of 6-Nitroveratraldehyde

Causality: The objective is the selective reduction of the aldehyde to a primary alcohol while leaving the nitro group intact. A mild reducing agent is required for this transformation. Sodium borohydride (NaBH₄) is the reagent of choice due to its excellent chemoselectivity for reducing aldehydes and ketones in the presence of less reactive functional groups like nitroarenes.[10][12] Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would non-selectively reduce both the aldehyde and the nitro group.

Protocol Integrity: The reaction is typically performed in an alcoholic solvent, such as ethanol, which serves to solubilize the aldehyde and also acts as a proton source to quench the intermediate alkoxide. Running the reaction at reflux can increase the rate of conversion, leading to higher yields in a shorter time frame compared to room temperature.[10][12]

Experimental Protocol: Synthesis of 6-Nitroveratryl Alcohol [10][12]

-

In a round-bottom flask, dissolve 6-nitroveratraldehyde in 95% ethanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. An excess of NaBH₄ (e.g., 1.5-2 equivalents) is typically used to ensure complete reduction.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or heat to reflux to ensure completion (monitor by TLC).

-

Cool the reaction mixture and carefully acidify with dilute HCl to neutralize excess NaBH₄ and hydrolyze the borate esters.

-

Reduce the volume of the solvent under reduced pressure.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water mixture) to afford 6-Nitroveratryl alcohol as a beige or brown crystalline solid.

Part 2: Characterization of 6-Nitroveratryl Alcohol

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized product. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Diagram: Characterization Workflow

Caption: Standard workflow for the analytical characterization of the final product.

Data Presentation: Summary of Expected Analytical Data

| Technique | Parameter | Expected Result | Reference |

| Physical | Melting Point | 145-148 °C | [7][8][13] |

| ¹H NMR | Chemical Shift (δ) | ~7.7 ppm (s, 1H, Ar-H), ~7.2 ppm (s, 1H, Ar-H), ~4.8 ppm (s, 2H, -CH₂-), ~4.0 ppm (s, 3H, -OCH₃), ~3.9 ppm (s, 3H, -OCH₃), variable (br s, 1H, -OH) | [14] |

| ¹³C NMR | Chemical Shift (δ) | ~153, ~148, ~140, ~135, ~110, ~108 (Ar-C), ~62 (-CH₂-), ~56 (-OCH₃) | [15] |

| Mass Spec. | Molecular Ion (EI) | m/z = 213 [M]⁺ | [16][17] |

| IR Spec. | Wavenumber (cm⁻¹) | 3500-3300 (O-H, broad), 1520 & 1340 (N-O stretch, asymmetric & symmetric) | [17] |

Methodology & Interpretation

-

Melting Point: A sharp melting point within the literature range of 145-148 °C is a strong indicator of high purity.[7][8][13] A broad or depressed melting point suggests the presence of impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the most powerful tool for structural confirmation. The expected spectrum is simple and diagnostic. Two singlets in the aromatic region confirm the substitution pattern. A singlet around 4.8 ppm integrates to two protons, confirming the benzylic alcohol methylene group (-CH₂OH). Two distinct singlets, each integrating to three protons, confirm the two non-equivalent methoxy groups. The alcohol proton (-OH) typically appears as a broad singlet whose position can vary; its identity can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the peak to disappear due to proton-deuterium exchange.[18]

-

¹³C NMR: The proton-decoupled ¹³C spectrum should show nine distinct carbon signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts are indicative of their environment, with the aromatic carbons appearing between 108-153 ppm, the methylene carbon around 62 ppm, and the two methoxy carbons near 56 ppm.[15] DEPT experiments can be used to definitively assign the CH, CH₂, and CH₃ carbons.[15]

-

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) will confirm the molecular weight of the compound. The molecular ion peak [M]⁺ should be observed at a mass-to-charge ratio (m/z) of 213, corresponding to the molecular formula C₉H₁₁NO₅.[16][17] Common fragmentation pathways for benzyl alcohols include the loss of water (M-18) to give a peak at m/z 195, and alpha-cleavage.[19][20]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of key functional groups. A strong, broad absorption band in the region of 3500-3300 cm⁻¹ is characteristic of the alcohol O-H stretch. Two strong bands around 1520 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch) are definitive for the nitro group.[17]

Conclusion

The synthesis and characterization of 6-Nitroveratryl alcohol are straightforward processes that rely on fundamental principles of organic chemistry. By understanding the rationale behind the choice of reagents and reaction conditions—controlling the exothermicity of nitration and ensuring the chemoselectivity of reduction—researchers can reliably produce this valuable photochemical tool. Rigorous characterization using a suite of orthogonal analytical techniques provides an essential, self-validating confirmation of the product's identity and purity, ensuring its suitability for demanding applications in synthesis and the life sciences.

References

- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

- Houk, K. N., & Lee, P. S. (2003). 2.4 Photocleavable Protecting Groups.

- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PubMed Central, PMCID: PMC3620104. [Link]

- Haryadi, W., & Pranowo, H. D. (2003). SYNTHESIS OF 6-NITRO VERATRYL ALCOHOL AND 6-NITRO VERATRALDOXIM FROM VANILIN AS INTERMEDIATES FOR THE PREPARATION OF C-9154 ANTI. Indonesian Journal of Chemistry, 3(2), 104-109. [Link]

- Vanga, R. R., Siersma, T. K., & Feringa, B. L. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(10), 3054-3066. [Link]

- Rinnova, M., Novakova, O., Kasicka, V., Jiranova, J., Machova, Z., & Fric, I. (2000). Side reactions during photochemical cleavage of an alpha-methyl-6-nitroveratryl-based photolabile linker. Journal of Peptide Science, 6(8), 355-366. [Link]

- Kole, P., & De, A. (2015). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current Topics in Medicinal Chemistry, 15(16), 1547-1566. [Link]

- Mayer, G., & Heckel, A. (2006). Mechanism of the photoinduced uncaging reaction of puromycin protected by a 6-nitroveratryloxycarbonyl group. Angewandte Chemie International Edition, 45(30), 4900-4921. [Link]

- Rinnova, M., et al. (2000). Side reactions during photochemical cleavage of an α-methyl-6-nitroveratryl-based photolabile linker.

- Haryadi, W., & Pranowo, H. D. (2003). SYNTHESIS OF 6-NITRO VERATRYL ALCOHOL AND 6-NITRO VERATRALDOXIM FROM VANILIN AS INTERMEDIATES FOR THE PREPARATION OF C-9154 ANTIBIOTIC DERVATIVES.

- National Center for Biotechnology Information. (n.d.). 6-Nitroveratryl alcohol.

- National Institute of Standards and Technology. (n.d.). 6-Nitroveratryl alcohol. NIST Chemistry WebBook. [Link]

- VanderBilt, J. H., & Hanzal, C. (1943). Veratraldehyde, 6-nitro-. Organic Syntheses, Coll. Vol. 2, p.456. [Link]

- ChemBK. (n.d.).

- Pirrung, M. C., & Lee, Y. R. (1996). Photorelease of tyrosine from α-carboxy-6-nitroveratryl (αCNV) derivatives. Tetrahedron Letters, 37(15), 2531-2534. [Link]

- Chemdad Co., Ltd. (n.d.). 4,5-DIMETHOXY-2-NITROBENZYL ALCOHOL. [Link]

- Royal Society of Chemistry. (2018).

- All about chemistry. (2022, March 12). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. YouTube. [Link]

- Google Patents. (2017).

- LibreTexts Chemistry. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

- AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. [Link]

- Google Patents. (2011).

- SLS. (n.d.). 4,5-Dimethoxy-2-nitrobenzyl al. [Link]

- LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

- Dr. S. K. Singh. (2019, February 9). Aliphatic alcohols' Mass Spectrum (Fragmentation Pattern)

- Journal of Chemical and Pharmaceutical Research. (n.d.).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.rug.nl [research.rug.nl]

- 5. researchgate.net [researchgate.net]

- 6. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. chembk.com [chembk.com]

- 9. Mechanism of the photoinduced uncaging reaction of puromycin protected by a 6-nitroveratryloxycarbonyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sinelitabmas.unsoed.ac.id [sinelitabmas.unsoed.ac.id]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. 4,5-二甲氧基-2-硝基苯甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. rsc.org [rsc.org]

- 15. azom.com [azom.com]

- 16. 6-Nitroveratryl alcohol | C9H11NO5 | CID 66097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 6-Nitroveratryl alcohol [webbook.nist.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. youtube.com [youtube.com]

An In-Depth Technical Guide to the Physical Properties of 4,5-Dimethoxy-2-nitrobenzyl Alcohol

This guide provides a comprehensive technical overview of the core physical properties of 4,5-Dimethoxy-2-nitrobenzyl alcohol, a compound of significant interest in organic synthesis and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes key data with practical, field-proven insights into the experimental determination of these properties.

Introduction: The Significance of a Photolabile Workhorse

This compound, often referred to as 6-nitroveratryl alcohol, is a cornerstone reagent in the field of photochemistry and synthetic organic chemistry. Its utility primarily stems from its role as a photolabile protecting group, or "caging" group.[1][2] The nitrobenzyl moiety allows for the temporary masking of a functional group, which can then be selectively revealed through irradiation with light, typically in the UV range.[1][3] This light-induced cleavage offers exceptional spatiotemporal control over chemical reactions, a feature highly sought after in complex total synthesis, drug delivery systems, and the study of biological processes.[2][4]

The physical properties of this molecule are not merely academic data points; they are critical parameters that dictate its handling, application, and the design of experimental protocols. For instance, its absorption spectrum is fundamental to determining the optimal wavelength for photodeprotection, while its solubility dictates the choice of solvent systems for both reaction and purification. This guide will delve into these properties, providing both established data and the methodologies to verify them in a laboratory setting.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for its effective use and for ensuring safety and reproducibility in experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₅ | [5] |

| Molecular Weight | 213.19 g/mol | [5] |

| Appearance | White to yellow or pale orange crystalline powder | [6][7] |

| Melting Point | 144-151 °C | [6][8] |

| Boiling Point | 383.9 ± 37.0 °C (Predicted) | [9][10] |

| Solubility | Soluble in water | [9][11] |

| Maximum UV Absorption (λmax) | ~400 nm (in Acetonitrile) | [9][11] |

| pKa | 13.59 ± 0.10 (Predicted) | [9] |

Experimental Determination of Physical Properties: A Methodological Deep Dive

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

Melting Point Determination: A Measure of Purity

The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities will lead to a depressed and broadened melting range.[12]

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube, which is then sealed at one end. The sample should be tightly packed to a height of 1-2 mm.[13][14]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[12]

-

Heating and Observation: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[12][13]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[15]

-

Verification: For accurate results, the determination should be repeated with fresh samples until consistent values are obtained.

Expert Insight: A rapid preliminary melting point determination can be performed to quickly find the approximate melting temperature. Following this, a more careful and slow determination around this approximate temperature will yield a more accurate result. It is crucial never to remelt a sample, as decomposition may have occurred.[12]

UV-Visible Spectroscopy: Unveiling the Photochemical Trigger

UV-Visible spectroscopy is a cornerstone technique for characterizing aromatic compounds like this compound.[16] The resulting spectrum reveals the wavelengths of light the molecule absorbs, which is directly relevant to its application as a photolabile protecting group. The wavelength of maximum absorbance (λmax) is a key parameter for designing photochemical experiments.[17]

Protocol: UV-Visible Spectrum Acquisition

-

Solvent Selection: A suitable UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest must be chosen. Acetonitrile is a common choice for this compound.[9][11] The solvent's absorbance cutoff is a critical consideration.[18]

-

Sample Preparation: A dilute solution of this compound in the chosen solvent is prepared. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert Law.

-

Instrument Calibration: The spectrophotometer is calibrated using a cuvette containing only the pure solvent (the "blank"). This step subtracts the absorbance of the solvent and the cuvette from the final measurement.[16][19]

-

Spectrum Acquisition: The cuvette containing the sample solution is placed in the spectrophotometer, and the absorbance is measured over a range of wavelengths (e.g., 200-500 nm).

-

Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength. The wavelength at which the highest absorbance is observed is the λmax.

Expert Insight: The extended conjugation provided by the nitro and dimethoxy groups on the benzene ring shifts the absorbance maximum to a longer wavelength (a bathochromic shift) compared to unsubstituted benzene.[16] This shift is advantageous as it allows for the use of less damaging, longer-wavelength UV light for deprotection.[20]

Visualizing the Frameworks

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the molecular structure and a typical experimental workflow.

Caption: Molecular Structure of this compound.

Sources

- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arep.med.harvard.edu [arep.med.harvard.edu]

- 4. research.rug.nl [research.rug.nl]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. This compound CAS#: 1016-58-6 [m.chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. byjus.com [byjus.com]

- 15. pennwest.edu [pennwest.edu]

- 16. repository.up.ac.za [repository.up.ac.za]

- 17. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. engineering.purdue.edu [engineering.purdue.edu]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Photochemistry of 4,5-Dimethoxy-2-nitrobenzyl Alcohol

This guide provides a comprehensive overview of the fundamental photochemistry of 4,5-Dimethoxy-2-nitrobenzyl (DMNB) alcohol and its derivatives. It is intended for researchers, scientists, and drug development professionals who utilize this scaffold as a photolabile protecting group (PPG), often referred to as a "caging" group, for the spatiotemporal control of bioactive molecules.

Introduction: The Power of Light in Biological and Materials Science

The ability to initiate and control chemical reactions with light offers unparalleled precision in complex systems. Photolabile protecting groups are instrumental in this endeavor, acting as molecular switches that can be triggered by a pulse of light to release a specific molecule of interest at a desired time and location.[1][2][3] Among the various PPGs developed, the ortho-nitrobenzyl (oNB) scaffold has emerged as one of the most robust and widely used.[4][5][6]

The 4,5-Dimethoxy-2-nitrobenzyl (DMNB) group, a derivative of oNB, offers distinct advantages. The two electron-donating methoxy groups on the aromatic ring shift its absorption maximum to longer, less biologically damaging wavelengths (around 350-400 nm) compared to the parent oNB group.[7][8][9][10] This feature, combined with generally efficient photolysis, has made the DMNB moiety a cornerstone in fields ranging from neuroscience, where it is used to release neurotransmitters, to materials science, for creating photoresponsive polymers.[11][12][13] This guide delves into the core photochemical principles that govern the function of DMNB alcohol and its derivatives, providing both the theoretical framework and practical insights necessary for its successful application.

The Photochemical Reaction Mechanism: A Step-by-Step Unveiling

The cleavage of a molecule from the DMNB protecting group is a fascinating intramolecular redox reaction initiated by the absorption of a photon. While seemingly a simple "uncaging" event, the process involves a series of short-lived, transient intermediates. Understanding this pathway is critical for optimizing experimental conditions and interpreting results. The generally accepted mechanism proceeds as follows:

-

Photoexcitation: Upon absorption of UV-A light (typically 350-365 nm), the 2-nitrobenzyl chromophore is promoted to an excited singlet state.[5][6]

-

Intramolecular Hydrogen Abstraction: The excited nitro group is highly reactive and abstracts a hydrogen atom from the benzylic carbon (the carbon attached to the leaving group).[5][8][14] This is a key step and its efficiency is a major determinant of the overall quantum yield. This transfer results in the formation of a transient diradical species which rapidly rearranges into an aci-nitro intermediate.[6]

-

Formation of the aci-Nitro Intermediate: The aci-nitro species is a major, observable intermediate in the reaction pathway, characterized by a strong absorption around 400-420 nm.[7][8][15] Its decay can be monitored using time-resolved spectroscopy to study the reaction kinetics. The lifetime of this intermediate is typically in the microsecond to millisecond range and is influenced by solvent and pH.[8]

-

Cyclization and Rearrangement: The aci-nitro intermediate undergoes a cyclization to form a five-membered ring, a benzoisoxazoline derivative.[5][15][16] This is an irreversible step that commits the molecule to the release pathway. This cyclic intermediate is unstable and rapidly rearranges.

-

Release of the Leaving Group: The rearrangement of the cyclic intermediate leads to the cleavage of the bond connecting the benzylic carbon to the protected molecule (the leaving group, X-H). This step liberates the active molecule and forms the primary byproduct, 4,5-dimethoxy-2-nitrosobenzaldehyde.[16][17][18]

It is important to note that for DMNB derivatives, a triplet state with charge-transfer character has also been detected.[7][8][9] However, studies suggest this triplet state is not part of the main productive pathway leading to the nitroso product and subsequent uncaging.[8][9]

Visualizing the Photochemical Pathway

The following diagram illustrates the key steps in the photolysis of a DMNB-caged compound.

Caption: The photochemical reaction mechanism of DMNB uncaging.

Key Performance Metrics and Influencing Factors

The efficiency of a photouncaging experiment is determined by several factors. As a scientist, understanding these parameters is crucial for designing robust and reproducible experiments.

Quantum Yield (Φ)

The quantum yield of photorelease is the ultimate measure of efficiency, defined as the number of released molecules per photon absorbed.[19] For o-nitrobenzyl derivatives, this value is highly dependent on the nature of the leaving group and the substitution pattern on the aromatic ring.[20] The electron-donating methoxy groups in the DMNB scaffold generally lead to higher quantum yields compared to the unsubstituted parent compound. However, the properties of the molecule being released play a significant role; groups that stabilize a radical at the benzylic position tend to increase the quantum yield by lowering the energy barrier for the initial hydrogen abstraction step.

| Leaving Group Type | Typical Quantum Yield (Φ) Range | Reference |

| Carboxylic Acids | 0.05 - 0.20 | [21] |

| Alcohols / Ethers | 0.01 - 0.10 | [15] |

| Phosphates (e.g., ATP) | ~0.05 | [15] |

| Amines / Carbamates | 0.01 - 0.08 | [22] |

Note: These values are approximate and can vary significantly with solvent, pH, and specific molecular structure.

Solvent Effects

While the initial photoreaction is an intramolecular process, the surrounding solvent can influence the stability and reactivity of the intermediates.[23] The presence of water can quench the aci-nitro intermediate, affecting its lifetime.[7][8][24] In general, the photoredox reaction of many nitrobenzyl alcohols is more efficient in aqueous solutions compared to organic solvents like methanol or acetonitrile.[23][25] However, for the classic ortho-nitrobenzyl intramolecular pathway, the solvent effect on the overall quantum efficiency is often less pronounced than for meta or para isomers.[23]

Byproducts and Secondary Reactions

The primary byproduct of the photolysis is 4,5-dimethoxy-2-nitrosobenzaldehyde.[17][18] This species can absorb light and is itself photoreactive. Furthermore, nitroso compounds can dimerize to form azoxy species, which can complicate the analysis of the reaction mixture.[5] In biological experiments, it is crucial to establish that this byproduct does not interfere with the system being studied. Recent studies have also shown that the photolysis of DMNB-caged acids can yield fluorescent byproducts, which could potentially interfere with common fluorescent reporters like FITC.[21][26]

Experimental Protocol: A Self-Validating Workflow for Photouncaging

This section provides a generalized, step-by-step protocol for conducting a photouncaging experiment. The key to a trustworthy protocol is a self-validating system, where each step is designed to ensure the integrity of the results.

Workflow Visualization

Caption: A generalized workflow for a photouncaging experiment.

Detailed Step-by-Step Methodology

Objective: To release a bioactive molecule from its DMNB-caged precursor and quantify the release and subsequent activity.

Materials:

-

DMNB-caged compound of interest

-

Appropriate solvent or biological buffer (e.g., PBS, pH 7.4)[27]

-

UV light source with a narrow emission spectrum centered around 365 nm (e.g., LED or filtered mercury lamp).

-

Quartz cuvettes or appropriate reaction vessel transparent to UV light.[27]

-

Analytical system: HPLC, LC-MS, or UV-Vis Spectrophotometer.[28][29][30]

-

Actinometer solution for quantum yield determination (e.g., azobenzene).[27]

Procedure:

-

Preparation and System Calibration:

-

Rationale: Accurate concentration and light dose are critical for reproducibility.

-

Prepare a stock solution of the DMNB-caged compound in a suitable solvent (e.g., DMSO) and protect it from light.[31]

-

Determine the molar extinction coefficient of the caged compound at the irradiation wavelength (e.g., 365 nm) using a UV-Vis spectrophotometer.

-

Calibrate the light source output (power density, W/cm²) at the sample position using a power meter or chemical actinometry.[27]

-

-

Execution of Control Experiments:

-

Rationale: Controls are essential to validate that the observed effect is due to the photolytically released compound and not an artifact.

-

Dark Control: Prepare a sample of the caged compound in the reaction buffer and incubate it for the full duration of the experiment without light exposure. Analyze for any degradation or release.

-

Light Control: Irradiate a sample containing only the reaction buffer/vehicle (and the target biological system) to ensure the light itself does not cause an effect.

-

Byproduct Control (Recommended): If possible, synthesize or obtain the 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct and test its effect on the biological system at concentrations expected to be produced during the experiment.

-

-

Photolysis:

-

Rationale: Precise control over irradiation ensures a defined dose of released compound.

-

Prepare the final reaction sample by diluting the stock solution into the temperature-equilibrated reaction buffer in a quartz cuvette.

-

Place the sample at the calibrated position and irradiate for a defined period. For kinetic studies, multiple samples can be irradiated for different lengths of time.

-

Stir the sample during irradiation if necessary to ensure uniform light exposure.

-

-

Analysis and Quantification:

-

Rationale: Direct measurement of the starting material and products provides the most accurate assessment of the photoreaction.

-

Immediately after irradiation, analyze the sample.

-

Chromatographic Methods (HPLC/LC-MS): This is the preferred method. Monitor the decrease in the peak area of the caged compound and the increase in the peak area of the released molecule and/or the nitroso byproduct.[32][33] This allows for direct quantification of conversion.

-

Spectroscopic Methods: UV-Vis spectroscopy can be used to monitor the disappearance of the caged compound's absorbance and the appearance of the nitroso byproduct's characteristic spectrum.[23][26]

-

Biological Assay: Concurrently, perform the relevant biological assay to measure the functional response elicited by the released molecule.

-

-

Data Interpretation:

-

Rationale: Connecting the physical chemistry to the biological outcome is the final goal.

-

Plot the percentage of caged compound remaining versus irradiation time.

-

Correlate the concentration of the released molecule with the observed biological effect.

-

If determining the quantum yield, compare the rate of disappearance of the caged compound to that of a chemical actinometer irradiated under identical conditions.

-

By following this self-validating workflow, researchers can confidently attribute observed biological effects to the controlled photorelease of their target molecule, ensuring the scientific integrity of their findings.

Conclusion and Future Outlook

The 4,5-dimethoxy-2-nitrobenzyl alcohol scaffold is a powerful and versatile tool for photolabile protection. Its favorable absorption profile and efficient photochemistry have cemented its role in modern chemical biology and materials science. A thorough understanding of its multi-step reaction mechanism, the factors influencing its quantum yield, and the nature of its byproducts is paramount for its effective application. By employing rigorous, self-validating experimental workflows, researchers can harness the power of this molecule to probe complex systems with exceptional spatial and temporal control. Future developments will likely focus on shifting the activation wavelength further into the visible or near-infrared spectrum to allow for deeper tissue penetration and even lower phototoxicity, further expanding the horizons of what can be achieved with the power of light.[13][32][34]

References

- Schaper, K., Bley, F., & Görner, H. (2005). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Photochemical & Photobiological Sciences, 4(9), 741-748. [Link]

- Görner, H., Bley, F., & Schaper, K. (2005). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Photochemical & Photobiological Sciences.

- Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 64(11), 2076-2084. [Link]

- Singh, A., et al. (Year not available). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects.

- Singh, A., et al. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

- Six Chongqing Chemdad Co., Ltd. (n.d.). This compound. Chemdad. [Link]

- Moskvin, A. Y., et al. (2019). "Caged" compounds which were synthesized and used for experiments.

- Niskanen, J., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. The Hebrew University of Jerusalem. [Link]

- Wan, P., & Yates, K. (1981). Photochemical Oxidation of Nitrobenzyl Alcohols in Aqueous Solution.

- Popescu, A., et al. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks.

- Görner, H., et al. (2005). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives.

- Yang, Y., et al. (2015). Versatile Synthesis and Rational Design of Caged Morpholinos. ACS Figshare. [Link]

- Ghorbannia-Delavar, A., et al. (2014). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group.

- Kirschner, S., et al. (2020). Proposed reaction mechanism towards photocleavage of the DMNB moiety...

- Zhang, Y., et al. (2016). Long conjugated 2-nitrobenzyl derivative caged anticancer prodrugs with visible light regulated release: preparation and functionalizations. Organic & Biomolecular Chemistry, 14(32), 7735-7744. [Link]

- Donoval, D., et al. (2020). Monitoring of uncaging processes by designing photolytical reactions. SciSpace. [Link]

- Lawrence, D. S. (2005). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds.

- Ghorbannia-Delavar, A., et al. (2014). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 13(9), 1271-1277. [Link]

- Il'ichev, Y. V., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42. [Link]

- Zhao, Y., et al. (2010). Photo-Activatable Probes for the Analysis of Receptor Function in Living Cells.

- Zhang, Y., et al. (2016). Photo- and pH-responsive drug delivery nanocomposite based on o- nitrobenzyl functionalized upconversion nanoparticles. Journal of Materials Chemistry B, 4(1), 115-124. [Link]

- Donoval, D., et al. (2020). Monitoring of uncaging processes by designing photolytical reactions. Photochemical & Photobiological Sciences, 19(8), 971-984. [Link]

- Il'ichev, Y. V., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581-4595. [Link]

- Bley, F., et al. (2008). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids.

- Li, L., et al. (2015). Photopharmacology and photoresponsive drug delivery. Chemical Society Reviews, 44(15), 5390-5407. [Link]

- Podgorska, O., et al. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions.

- Podgorska, O., et al. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry, 14(14), 1603-1621. [Link]

- Behera, B., & Das, P. (2022). A spectroscopic method for monitoring photochemical reactions in the gas phase.

- Specht, A., et al. (2017). A collection of caged compounds for probing roles of local translation in neurobiology.

- Moskvin, A. Y., et al. (2019). Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products.

- Pool, R., et al. (2016). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. University of Groningen research portal. [Link]

- Schaper, K., et al. (n.d.).

- Notaro, A., et al. (2014). Photo-induced uncaging of a specific Re( i ) organometallic complex in living cells. Chemical Science, 5(7), 2876-2881. [Link]

- Wikipedia. (n.d.). Photolabile protecting group. Wikipedia. [Link]

- Kiss, M., et al. (2024). Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages.

- Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 102(12), 441-458. [Link]

- Riemer, T., et al. (2016). Double Disguise: Camouflaging Photocages for Bioorthogonally Controlled Conditional Activation.

- Rich, J. N., et al. (2014). A Near-IR Uncaging Strategy Based on Cyanine Photochemistry. ACS Chemical Biology, 9(10), 2257-2261. [Link]

- Moskvin, A. Y., et al. (2019). Photolysis of dimethoxynitrobenzyl-"caged" acids yields fluorescent products. PubMed. [Link]